molecular formula C8H9FO B1350655 3-Fluoro-2-methylbenzyl alcohol CAS No. 500912-13-0

3-Fluoro-2-methylbenzyl alcohol

Cat. No.: B1350655
CAS No.: 500912-13-0
M. Wt: 140.15 g/mol
InChI Key: GZMJGSWNFDZTNZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylbenzyl alcohol is an organic compound with the molecular formula C8H9FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the second position

Scientific Research Applications

3-Fluoro-2-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-methylbenzyl alcohol plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles and metabolic flux . These changes can result in altered cellular functions, such as increased or decreased proliferation, apoptosis, or differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression levels of various genes, thereby altering cellular functions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies . Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell . The compound’s metabolism can lead to the formation of various metabolites, some of which may have distinct biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can influence its biological activity and effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound within the cell can affect its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methylbenzyl alcohol can be achieved through several methods. One common approach involves the fluorination of 2-methylbenzyl alcohol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-Fluoro-2-methylbenzaldehyde. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to reduce the aldehyde to the corresponding alcohol.

Types of Reactions:

    Oxidation: this compound can be oxidized to 3-Fluoro-2-methylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 3-Fluoro-2-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: SOCl2

Major Products Formed:

    Oxidation: 3-Fluoro-2-methylbenzaldehyde

    Reduction: 3-Fluoro-2-methylbenzylamine

    Substitution: 3-Fluoro-2-methylbenzyl chloride

Comparison with Similar Compounds

  • 2-Fluoro-3-methylbenzyl alcohol
  • 3-Fluoro-4-methylbenzyl alcohol
  • 2-Methylbenzyl alcohol

Comparison: 3-Fluoro-2-methylbenzyl alcohol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the fluorine atom can enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

(3-fluoro-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMJGSWNFDZTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381344
Record name 3-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500912-13-0
Record name 3-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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